molecular formula C14H9N5O2S2 B12493938 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide

3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12493938
M. Wt: 343.4 g/mol
InChI Key: HZAGJWCDHXDWMQ-UHFFFAOYSA-N
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Description

3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione is a complex organic compound that combines the structural features of tetrazole and benzothiazole. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while benzothiazoles are recognized for their role in various industrial and pharmaceutical applications .

Preparation Methods

The synthesis of 3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione typically involves the reaction of 1-phenyl-1,2,3,4-tetrazole-5-thiol with 1,2-benzothiazole-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Its potential therapeutic applications include the treatment of infections and cancer, owing to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 3-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]-1,2-benzothiazole-1,1-dione involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The benzothiazole moiety can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar compounds include other tetrazole and benzothiazole derivatives, such as:

Properties

Molecular Formula

C14H9N5O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfanyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C14H9N5O2S2/c20-23(21)12-9-5-4-8-11(12)13(16-23)22-14-15-17-18-19(14)10-6-2-1-3-7-10/h1-9H

InChI Key

HZAGJWCDHXDWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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